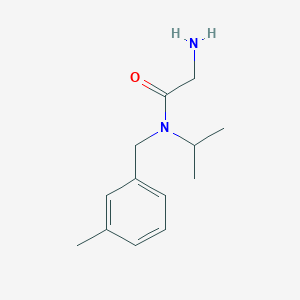

2-Amino-N-isopropyl-N-(3-methyl-benzyl)-acetamide

Description

2-Amino-N-isopropyl-N-(3-methyl-benzyl)-acetamide is a tertiary acetamide derivative characterized by a branched alkyl (isopropyl) and an aromatic (3-methylbenzyl) substituent on the nitrogen atom of the acetamide core. Its molecular formula is inferred to be C₁₃H₂₀N₂O, with a molecular weight of 220.3 g/mol, based on structural analogs (e.g., substitution patterns in ).

Synthetic routes for analogous tertiary acetamides typically involve acylation of secondary amines. For instance, demonstrates that reacting amines (e.g., N-benzyl-1-(furan-2-yl)methanamine) with acetic anhydride yields tertiary amides in high yields (≥93%) under optimized conditions . Similarly, the target compound could be synthesized via acylation of a pre-formed secondary amine (e.g., N-isopropyl-N-(3-methylbenzyl)amine) with an acetyl chloride derivative.

Properties

IUPAC Name |

2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10(2)15(13(16)8-14)9-12-6-4-5-11(3)7-12/h4-7,10H,8-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSBAFNEPNTYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C(C)C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(3-methyl-benzyl)-acetamide typically involves the reaction of 3-methylbenzylamine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Step 1: 3-Methylbenzylamine reacts with acetic anhydride to form an intermediate.

Step 2: The intermediate is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(3-methyl-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amide group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Amino-N-isopropyl-N-(3-methyl-benzyl)-acetamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(3-methyl-benzyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The table below compares 2-Amino-N-isopropyl-N-(3-methyl-benzyl)-acetamide with key analogs, highlighting substituent effects on properties and applications:

Key Observations:

The chloro-substituted analog () replaces the amino group with a chlorine atom, shifting reactivity toward electrophilic substitution (e.g., nucleophilic aromatic substitution).

Aromatic vs. Heterocyclic Substituents :

- The 3-methylbenzyl group provides aromatic π-system interactions, useful in metal-catalyzed C–H functionalization (as seen in ’s N,O-bidentate directing groups).

- Piperidine or pyrrolidine substituents () introduce heterocyclic motifs, broadening applications in medicinal chemistry (e.g., kinase inhibitors).

Biological Activity

2-Amino-N-isopropyl-N-(3-methyl-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉N₃O

- Molecular Weight : Approximately 235.31 g/mol

The compound features an amine group, isopropyl group, and a 3-methyl-benzyl moiety, which contribute to its unique reactivity and biological activity.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that underlie its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to therapeutic effects against various diseases.

- Protein Synthesis Disruption : Similar compounds have demonstrated the ability to inhibit bacterial aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria. This mechanism suggests potential applications as an antibiotic agent.

- Receptor Interaction : The compound may bind to cellular receptors, modulating signal transduction pathways that influence cell growth and differentiation.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, particularly against bacterial pathogens. Its mechanism involves disrupting protein synthesis in bacteria, making it a candidate for further development as an antibiotic .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Potential Neuroprotective Effects : Research indicates that similar compounds may exhibit neuroprotective properties, warranting exploration for applications in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to elucidate the biological activity of this compound. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.